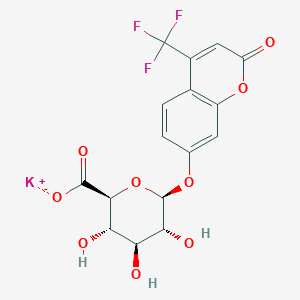

Sodium (R)-5-oxothiomorpholine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium (R)-5-oxothiomorpholine-3-carboxylate, commonly known as sodium OTMC, is a salt of thiomorpholine-3-carboxylic acid and is used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and alcohol, and has a molecular weight of 162.14 g/mol. Sodium OTMC is an important reagent in organic synthesis, and is used in the synthesis of a variety of heterocyclic compounds and pharmaceuticals. It also has a wide range of biochemical and physiological effects, making it a useful tool in scientific research. In

Aplicaciones Científicas De Investigación

Reactions in Gasification Processes

- Application : In the context of gasification of low-rank coal, sodium (in forms like ion-exchanged carboxylate) reacts with kaolin to form sodium aluminosilicates. This reaction is crucial in preserving the meta-kaolinite hexagonal crystal structure and forming high melting point sodium aluminosilicates, thereby impacting the overall efficiency and output of the gasification process. This highlights the role of sodium-based compounds in enhancing the reaction mechanisms during coal gasification. Kosminski, Ross, & Agnew, 2006

- Application : Sodium compounds, including sodium carboxylate, significantly influence the reduction of PM2.5 (fine particulate matter) during the combustion of coal. These compounds, through their interaction with additives like kaolin, play a role in the migration of smaller particulates to form larger particles, which is important for environmental control in coal combustion processes. Si et al., 2014

- Application : Sodium salts of carboxylic acids, when adsorbed onto mineral surfaces, show unique interactions that are pivotal in the field of mineralogy and geochemistry. Understanding these interactions, especially in varying pH conditions, is crucial for insights into mineral-solute interactions, which have implications in various geological and environmental processes. Kubicki et al., 1999

- Application : Sodium (R)-5-oxothiomorpholine-3-carboxylate and related sodium carboxylates are used in the synthesis of complex organic compounds. These compounds are involved in reactions that lead to the formation of various structurally diverse and potentially biologically active molecules, playing a significant role in medicinal chemistry and drug development. [Taran et al., 2000; Giri et al., 2007](https://consensus.app/papers/4hydroxy2quinolones-synthesis-taran/d71a8b06ea405f2badf82721b8a0586e/?utm_source=chatgpt; https://consensus.app/papers/palladiumcatalyzed-methylation-arylation-bonds-acids-giri/09a4160bef8756d1b44fc751a2720a1c/?utm_source=chatgpt)

Potential in Insecticide Development

- Application : Sodium carboxylate derivatives demonstrate significant potential in the field of insecticide development. Their unique chemical properties can be exploited to create effective insecticides, highlighting the broad scope of application of sodium carboxylates in agricultural sciences. Bakhite et al., 2014

Propiedades

IUPAC Name |

sodium;(3R)-5-oxothiomorpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAYHHORZJEOLQ-DFWYDOINSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

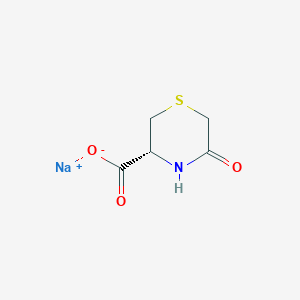

C1C(NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.